Violacene

Description

Contextualization within Halogenated Monoterpenes

Violacene is classified as a polyhalogenated monocyclic monoterpene, a class of natural products predominantly found in marine organisms, particularly red algae belonging to the genus Plocamium. researchgate.netunam.edu.nawgtn.ac.nzresearchgate.net The presence of halogen atoms (chlorine, bromine, and iodine) is a defining characteristic of these compounds, reflecting the unique biochemical capabilities of marine red algae to synthesize organic halogen-containing molecules from components readily available in seawater. researchgate.net This distinct metabolic pathway highlights an evolutionary adaptation within these marine species. Beyond this compound, the Plocamium genus is known to produce a diverse array of other halogenated monoterpenes, such as plocamene B, plocamene C, plocamane D, cartilagineal, and costatone (B1238803) C, showcasing the genus's prolific output of these structurally varied compounds which can be linear, cyclic, or polycyclic. researchgate.netunam.edu.nawgtn.ac.nzresearchgate.net

Significance in Marine Natural Product Discovery

The discovery of compounds like this compound underscores the critical role of marine environments as a rich and largely untapped reservoir for novel molecular structures. nih.gov Halogenated monoterpenes, including this compound, are hypothesized to play a crucial role in the ecological interactions of their producing organisms. They are believed to contribute to the chemical defense mechanisms of algae, exhibiting properties such as insect anti-feedant activity. acs.org Furthermore, these halogenated compounds are thought to aid in anti-fouling processes and reduce competitive interactions for space among marine algae. unam.edu.na The intricate and often complex patterns of halogenation observed in these natural products, along with the precise regio- and stereoselective introduction of these halogens during biosynthesis, present significant synthetic challenges for chemists. This complexity further emphasizes the importance of studying their natural production pathways and their potential as scaffolds for new chemical entities. acs.org

Historical Perspective on this compound Isolation

The journey of this compound into the scientific literature began in 1974 when it was first successfully isolated. researchgate.netunam.edu.nanih.govcore.ac.uk Researchers, specifically Mynderse et al., reported its isolation from extracts of the red alga Plocamium violaceum. researchgate.netunam.edu.nacore.ac.uk At the time of its initial discovery, the elucidation of its complex structure posed considerable challenges due to the limitations of available analytical techniques. Accurately assigning the positions of the halogen atoms within the molecule was particularly difficult without the aid of X-ray crystallographic data. wgtn.ac.nznih.gov Indeed, the initial proposed structure for this compound underwent correction, a revision definitively confirmed by X-ray data and supported by detailed ¹³C NMR analysis. nih.gov Interestingly, studies on Plocamium violaceum collected from different locations, such as the Monterey Bay region in California, revealed variations in their halogenated natural product profiles, leading to the identification of distinct "chemotypes" (e.g., chemotype α and chemotype β) within the species. researchgate.net

Compound Information

| Property | Detail | Source |

| Chemical Name | Cyclohexane (B81311), 1-bromo-2,4-dichloro-5-(2-chloroethenyl)-1-(chloromethyl)-5-methyl-, (1r-(1alpha,2alpha,4alpha,5alpha(e)))- | ontosight.ai |

| Molecular Formula | C₁₀H₁₃BrCl₄ | ru.ac.zanih.gov |

| Average Mass | 354.93 | ru.ac.za |

| Monoisotopic Mass | 351.895473 | chemspider.com |

| Source Organism | Plocamium violaceum (red alga) | researchgate.netunam.edu.nacore.ac.uk |

| Year of Isolation | 1974 | unam.edu.nacore.ac.uk |

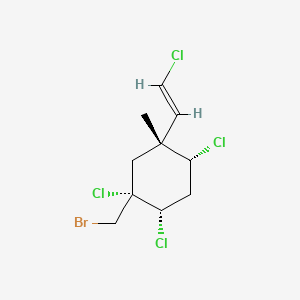

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrCl4 |

|---|---|

Molecular Weight |

354.9 g/mol |

IUPAC Name |

(1R,2S,4R,5R)-1-(bromomethyl)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-5-methylcyclohexane |

InChI |

InChI=1S/C10H13BrCl4/c1-9(2-3-12)5-10(15,6-11)8(14)4-7(9)13/h2-3,7-8H,4-6H2,1H3/b3-2+/t7-,8+,9+,10+/m1/s1 |

InChI Key |

UJTXKWHTNURSMJ-VTLUXTFQSA-N |

SMILES |

CC1(CC(C(CC1Cl)Cl)(CBr)Cl)C=CCl |

Isomeric SMILES |

C[C@@]1(C[C@@]([C@H](C[C@H]1Cl)Cl)(CBr)Cl)/C=C/Cl |

Canonical SMILES |

CC1(CC(C(CC1Cl)Cl)(CBr)Cl)C=CCl |

Origin of Product |

United States |

Natural Occurrence and Isolation of Violacene

Algal Sources of Violacene

The principal natural sources of this compound are red algae of the genus Plocamium. These seaweeds are known for their production of a wide array of halogenated monoterpenes, with this compound being a significant constituent in specific species. The chemical profile of these algae, including the presence and concentration of this compound, can exhibit considerable variability.

Plocamium violaceum as a Primary Source

Plocamium violaceum is a red alga from which this compound was first identified, highlighting this species as a primary producer of the compound. ubc.ca Research into the chemical composition of P. violaceum has consistently revealed a rich diversity of polyhalogenated monoterpenes, with this compound being a characteristic metabolite. The intricate structure of this compound, featuring multiple halogen atoms, is a testament to the complex biosynthetic capabilities of this alga.

Geographical and Chemotypic Variations in Algal Production

The production of this compound and other halogenated monoterpenes by Plocamium species is not uniform and can be influenced by both geographical location and genetic factors, leading to the existence of different chemotypes. researchgate.net Studies have shown that the profile of secondary metabolites in P. cartilagineum can vary depending on the collection site. researchgate.net This variation suggests that environmental factors, such as water temperature, salinity, and predation pressure, may play a role in the regulation of biosynthetic pathways. Furthermore, the concept of cryptic species, where morphologically similar organisms are genetically distinct, has been proposed within the Plocamium genus, which could also account for the observed chemical diversity.

Isolation Methodologies from Natural Matrices

The isolation of this compound from its natural algal sources involves a multi-step process that begins with the extraction of the algal biomass, followed by purification to obtain the pure compound.

Typically, the process commences with the collection and drying of the algal material. The dried algae are then extracted with organic solvents. A common method involves the use of a mixture of dichloromethane and methanol (B129727) to efficiently extract a broad range of metabolites, including the lipophilic this compound. researchgate.net

Following extraction, the crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds. Vacuum liquid chromatography (VLC) is often employed as an initial fractionation step, using a gradient of solvents with increasing polarity, such as hexanes and ethyl acetate (B1210297). researchgate.net Fractions containing the desired compounds are then further purified using high-performance liquid chromatography (HPLC). researchgate.net The final purity of the isolated this compound is assessed using analytical techniques like thin-layer chromatography (TLC).

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) provides detailed information about the carbon-hydrogen framework of the molecule, while mass spectrometry (MS) is used to determine the molecular weight and elemental composition. researchgate.net

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Dried algal material is extracted with a solvent mixture (e.g., dichloromethane/methanol) to isolate secondary metabolites. |

| 2. Fractionation | Vacuum Liquid Chromatography (VLC) | The crude extract is separated into fractions based on polarity using a solvent gradient. |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | Fractions containing this compound are further purified to yield the pure compound. |

| 4. Identification | NMR Spectroscopy and Mass Spectrometry | The structure of the isolated compound is confirmed using advanced spectroscopic techniques. |

Presence of this compound in Marine Organisms Through Dietary Transfer

The chemical defenses of marine algae are not confined to the producers themselves but can be transferred through the food web. Herbivores that consume these algae can sequester the defensive compounds, incorporating them into their own tissues for protection against predators. This phenomenon is a key aspect of marine chemical ecology.

Case Studies in Nudibranchs (e.g., Cadlina luteomarginata)

The dorid nudibranch Cadlina luteomarginata is a notable example of a marine organism that employs chemical defenses. While some nudibranchs are known to sequester defensive compounds from their diet, studies on C. luteomarginata have shown that it can also synthesize some of its defensive terpenoids de novo. This nudibranch is known to feed on various species of sponges. wgtn.ac.nz

Although there is no direct published evidence confirming the sequestration of this compound from Plocamium species by Cadlina luteomarginata, the principles of chemical ecology suggest this as a plausible scenario. If the sponges consumed by C. luteomarginata grow in habitats where Plocamium species are present, it is possible that the sponges bioaccumulate this compound, which is then transferred to the nudibranch upon consumption. Alternatively, the nudibranch might directly graze on the algae. The sequestered compounds could then be stored in the nudibranch's mantle and other exposed tissues, providing protection against predation. However, without specific analytical studies of C. luteomarginata that has been exposed to this compound-producing algae, the dietary transfer of this specific compound remains an area for further investigation.

Structural Characterization and Elucidation of Violacene

Spectroscopic Methodologies for Structural Determination

The elucidation of Violacene's complex structure relies heavily on a suite of advanced spectroscopic techniques. These methods provide crucial data regarding the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a fundamental tool for the structural determination of this compound and other marine monoterpenes ekb.egcore.ac.uk. ¹H NMR chemical shift data, while providing important structural information, requires careful interpretation due to potential deshielding and through-space effects from neighboring atoms core.ac.uk. ¹³C NMR spectroscopy is also routinely employed, with data often providing very important structural insights ekb.egcore.ac.uk. The use of NMR chemical shift calculations, alongside experimental shifts, is common for structural assignment and validation, particularly for challenging halogenated natural products where structural misassignments can occur researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry plays a critical role in determining the molecular weight and fragmentation patterns of this compound, aiding in the confirmation of its molecular formula and providing clues about its substructures core.ac.uk. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for the analysis of crude extracts containing this compound, allowing for identification based on characteristic fragmentation patterns and retention times core.ac.ukcore.ac.uk.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule ekb.egescholarship.org. IR spectra are typically obtained in solutions, such as CHCl₃, providing information on the vibrational modes of the bonds within the compound ekb.eg.

X-ray Crystallography (if applicable to this compound)

X-ray crystallography is indeed applicable and has been a definitive method for unambiguously determining the absolute stereochemistry of this compound unam.edu.naescholarship.orgamazon.compageplace.de. This technique is particularly valuable in resolving ambiguities that may arise from NMR and MS data, providing a precise three-dimensional picture of the atomic arrangement and chemical bonds within the crystal core.ac.ukwikipedia.orglibretexts.org. The structure of this compound has been confirmed via X-ray crystallography, and this method has been instrumental in the reassignment of its structure in previous studies escholarship.orgamazon.compageplace.deamazon.com.be.

Stereochemical Analysis and Isomeric Forms

This compound possesses a defined stereochemistry, specified as (1r-(1alpha,2alpha,4alpha,5alpha(e)))- ontosight.ai. It contains four defined stereocenters and exhibits double-bond stereoisomerism chemspider.com. Research has indicated the presence of isomeric forms, such as a minor C5 Z-isomer, which can contaminate samples, highlighting the complexity of its stereochemical analysis escholarship.org. The determination of stereochemistry for polyhalogenated monoterpenes like this compound is not a trivial task, and X-ray diffraction is considered the best method for unambiguous determination unam.edu.na. The stereochemical features of this compound and related compounds are also noted to play an important role in their biological activities jocpr.com.

Comparative Structural Analysis with Related Halogenated Monoterpenes (e.g., Mertensene)

This compound is often studied alongside other halogenated monoterpenes, particularly Mertensene, both of which are isolated from the red alga Plocamium cartilagineum ekb.egjocpr.com. These compounds share a common origin and structural characteristics as polyhalogenated monoterpenes, typically featuring a cyclohexane (B81311) ring with various halogen substituents ontosight.aijocpr.comresearchgate.net.

The following table summarizes key structural and property data for this compound and Mertensene:

| Property | This compound | Mertensene |

| Chemical Name | Cyclohexane, 1-bromo-2,4-dichloro-5-(2-chloroethenyl)-1-(chloromethyl)-5-methyl- | (1R,2S,4S,5R)-1,4-dibromo-5-chloro-2E-chlorovinyl-1,5-dimethylcyclohexane (example isomer) |

| Molecular Formula | C₁₀H₁₃BrCl₄ chemspider.com | C₁₀H₁₃BrCl₃ (based on description researchgate.net) |

| Average Mass | 354.918 chemspider.com | 276.03 (Monoisotopic) genophore.com |

| Source | Plocamium cartilagineum, Plocamium violaceum, Acanthella sp. ekb.egunam.edu.naubc.cacdnsciencepub.comjocpr.com | Plocamium cartilagineum, Pterocladiella capillacea ekb.egjocpr.comresearchgate.netafricaresearchconnects.com |

| Key Structural Features | Cyclohexane ring, bromine, chlorine, chloromethyl, 2-chloroethenyl group ontosight.ai | Cyclohexane ring, three chlorine atoms, one bromine atom researchgate.net |

| Stereocenters | 4 defined stereocenters, double-bond stereo chemspider.com | Defined stereocenters |

Chemical Synthesis and Derivatization of Violacene

De Novo Synthetic Approaches to the Violacene Skeleton

De novo synthetic approaches aim to construct complex molecular skeletons from simpler precursors. In the context of this compound, the inherent complexity of its polyhalogenated cyclohexane (B81311) framework makes its de novo synthesis particularly demanding. For instance, synthetic studies aimed at (±)-violacene by Williard and co-workers involved attempts at syn-dichlorination of an allylic bromide intermediate. However, these attempts did not yield this compound but instead resulted in the formation of (±)-epi-plocamene, a related natural product, due to an unexpected loss of bromine and migration of the double bond. nih.gov This highlights the difficulties encountered in precisely assembling the this compound skeleton through direct synthetic routes.

Key Synthetic Transformations (e.g., Diels-Alder Reactions)

While the Diels-Alder reaction is a widely utilized and powerful synthetic transformation in organic chemistry, known for its ability to form six-membered rings and polycarbocycles with good control over regio- and stereochemical outcomes, specific applications of this reaction as a key step in the de novo synthesis of the this compound skeleton are not detailed in the available literature. sigmaaldrich.comscielo.brwikipedia.org The reaction's utility lies in its stereospecificity and often high diastereoselectivity, making it valuable for introducing chemical complexity in natural product synthesis. wikipedia.orgmdpi.com However, its direct involvement in constructing the this compound core is not explicitly documented in the provided research findings.

Stereocontrol Strategies in this compound Synthesis

Achieving precise stereochemical control is paramount in the synthesis of halogenated natural products such as this compound, especially given that the halogen atoms themselves can define elements of stereogenicity. nih.gov Synthetic chemists employ various strategies to ensure stereocontrolled halogenation. These include stereospecific reactions, such as SN2 displacements of activated alcohols, SN2' displacements, and SN2 opening of epoxides with halide ions, which enable the highly selective introduction of halogen-bearing stereocenters. nih.gov Additionally, stereoselective reactions can be conducted under substrate control, reagent control, or catalyst control to achieve the desired stereochemical outcome. nih.gov For polyhalogenated monoterpenoids from red algae, a class that includes this compound, diastereoselective dichlorination of trisubstituted allylic alcohol derivatives has been reported by Vanderwal and co-workers for enantioselective syntheses of related compounds. nih.govresearchgate.net This demonstrates the application of specific stereocontrol methods within the broader group of compounds structurally similar to this compound. The known stereochemistry of this compound is precisely defined as (1r-(1alpha,2alpha,4alpha,5alpha(e)))-. ontosight.ai

Chemical Modification and Analogue Generation

Detailed strategies for the chemical modification and generation of analogues specifically for this compound are not extensively documented in the provided research.

Derivatization Strategies of this compound

This compound's chemical structure, characterized by a cyclohexane ring with multiple halogen substituents (bromine, chlorine, chloromethyl) and an unsaturated bond, suggests inherent potential for chemical derivatization. ontosight.ai The presence of these reactive functional groups could theoretically allow for various chemical transformations to create new compounds with modified properties. However, specific and detailed derivatization strategies applied directly to this compound are not explicitly outlined in the available literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Information regarding detailed Structure-Activity Relationship (SAR) studies of this compound analogues is limited. While one source indicates that this compound possesses insecticidal activity and that this activity is supported by in silico studies, comprehensive data or extensive SAR findings for this compound analogues are not provided in the available research. researchgate.net SAR studies typically involve synthesizing and testing a series of structurally related compounds to understand how structural changes affect biological activity.

Biological Activities and Biological System Interactions of Violacene

Acaricidal Efficacy of Violacene

Research has established the notable acaricidal efficacy of this compound, particularly against economically important tick species mdpi.comresearchgate.net.

Impact on Boophilus annulatus Adults

This compound functions as an adulticide against adult female Boophilus annulatus, commonly known as the cattle tick mdpi.comresearchgate.net. Studies have determined its lethal concentration 50% (LC50) against these ticks to be 340.56 ppm mdpi.comresearchgate.net. When compared to Mertensene, another halogenated monoterpene, this compound demonstrated a steeper toxicity line with a slope of 2.1, indicating a more pronounced dose-response relationship mdpi.com. Furthermore, this compound exhibited a lower LC90/LC50 ratio of 2.38 compared to Mertensene's 15.11, suggesting a more consistent efficacy across a range of effective concentrations mdpi.com.

Table 1: Acaricidal Efficacy of this compound on Boophilus annulatus Adults

| Compound | Target Organism | LC50 (ppm) | Slope of Toxicity Line | LC90/LC50 Ratio |

| This compound | Boophilus annulatus adult females | 340.56 | 2.1 | 2.38 |

| Mertensene | Boophilus annulatus adult females | 759.23 | 1.5 | 15.11 |

Ovicidal Effects on Tick Eggs

Beyond its adulticidal properties, this compound also demonstrates significant ovicidal effects on tick eggs mdpi.comresearchgate.net. Treatment with this compound resulted in a substantial reduction in the hatchability of tick eggs, achieving a 96.77% decrease mdpi.comresearchgate.net.

Table 2: Ovicidal Effects of this compound on Tick Eggs

| Compound | Effect on Tick Eggs | Reduction in Hatchability (%) |

| This compound | Ovicidal | 96.77 |

Insecticidal Activity of this compound

This compound, among other halogenated monoterpenes isolated from Plocamium cartilagineum, has been recognized for its insecticidal properties against various agricultural pests.

Effects on Agricultural Pests (e.g., Tomato Moth, Cereal Aphid)

Studies have shown that this compound is effective in protecting tomato plants from the tomato moth (Tuta absoluta). Its insecticidal activity extends to aphids, demonstrating higher toxicity compared to other compounds tested, leading to 92% aphid mortality within 48 hours. This level of efficacy was noted to be comparable to that of established insecticides used for aphid control. Specifically, this compound has shown effectiveness against the cereal aphid (Schizaphis graminum).

Table 3: Insecticidal Activity of this compound on Agricultural Pests

| Pest Type | Specific Pest (Example) | Effect | Mortality (%) (Aphids) |

| Moth | Tomato Moth (Tuta absoluta) | Protected tomato plants | Not specified |

| Aphid | Cereal Aphid (Schizaphis graminum) | High toxicity, comparable to insecticides | 92 (after 48h) |

Cytotoxic Activity of this compound in Cell-Based Models

This compound, as a halogenated monoterpene from Plocamium cartilagineum, has also demonstrated cytotoxic activity in cell-based models nih.gov.

Assessment in Murine Colon Adenocarcinoma Cells (CT26)

The cytotoxic effects of this compound have been evaluated in murine colon adenocarcinoma cells (CT26) nih.gov. Research indicates that this compound exhibits cytotoxic activity against CT26 cells, with a reported minimum inhibitory concentration (MIC) of 141 µM.

Table 4: Cytotoxic Activity of this compound on Murine Colon Adenocarcinoma Cells

| Compound | Cell Line | Type of Activity | MIC (µM) |

| This compound | Murine Colon Adenocarcinoma (CT26) | Cytotoxic | 141 |

Mechanistic Investigations of Violacene S Biological Effects

Theoretical Approaches to Cytotoxic Mechanisms

Computational chemistry, particularly density functional theory (DFT), has been employed to understand the structure-activity relationship of violacene and its potential mechanisms of action. These theoretical studies provide insights into the electronic properties of the molecule, which are believed to play a crucial role in its biological functions.

While specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment for this compound are not extensively detailed in readily available literature, theoretical studies have shed light on related electronic characteristics that are significant for its antioxidant and cytotoxic activities.

One of the key findings from DFT studies is that this compound possesses a strong electron-donating ability. doi.org This is supported by its calculated ionization potential (IP) of 146.88 kcal/mol, which is lower than that of the well-known antioxidant α-tocopherol (154.90 kcal/mol). doi.orgfrontiersin.org A lower ionization potential indicates that the molecule can more readily donate an electron, a key process in neutralizing free radicals and a potential factor in its cytotoxic mechanisms. The antioxidant activity of this compound is thought to be significantly influenced by the N7–H7 bond of the 5-hydroxyindole (B134679) moiety. doi.orgfrontiersin.org

The ability of this compound to act as an antioxidant through electron donation is a critical aspect of its theoretical cytotoxic mechanism. doi.orgfrontiersin.org However, the same study noted that this compound itself has a weak hydrogen atom transfer ability, though its coplanar isomers exhibit strong capabilities for both hydrogen atom and electron donation. doi.org This suggests that the conformational state of this compound may influence its specific mode of action.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| Ionization Potential (IP) | 146.88 kcal/mol | Indicates a strong electron-donating capacity, potentially contributing to its antioxidant and cytotoxic effects. doi.orgfrontiersin.org |

It is important to note that a comprehensive analysis of the HOMO-LUMO gap and dipole moment would provide further understanding of this compound's reactivity and interactions with biological targets.

Interactions with Cellular Components

Experimental studies have provided evidence of this compound's direct interactions with cellular components, particularly lipid membranes. These interactions are considered a significant contributor to its cytotoxic effects.

Research using cell membrane models, such as Langmuir monolayers, has demonstrated that this compound interacts with lipids, and this interaction is modulated by the lipid composition. nih.gov The presence of even small amounts of this compound can affect the surface pressure-area isotherms and vibrational spectra of lipid monolayers, indicating a significant interaction. nih.gov The effects are particularly pronounced with negatively charged lipids compared to zwitterionic lipids. nih.gov

Molecular dynamics simulations and in vitro experiments have further revealed that this compound can insert itself into lipid bilayers, perturbing their structure and permeability. acs.org This disruption of the cytoplasmic membrane is considered a primary target of this compound's action, especially in bacteria. acs.org Studies have shown that this compound's interaction with lipid monolayers can lead to a decrease in the lipid tilt angle, resulting in a thickening of the monolayer. frontiersin.orgresearchgate.net

While some studies suggest that this compound affects the fluidity and compressibility of phospholipid arrangements without altering permeability in certain models, others indicate that it can permeabilize cells. frontiersin.orgacs.org The hydrophobic nature of this compound is a key factor driving its interaction with biological membranes. frontiersin.org This interaction with the cell membrane is a crucial aspect of its cytotoxic mechanism, potentially leading to a loss of cellular integrity and subsequent cell death.

Advanced Research Methodologies Applied to Violacene Studies

Chromatographic Separation Techniques for Purification

The isolation and purification of violacene from its natural sources, primarily bacteria of the genus Chromobacterium, is a critical first step for any detailed study. Chromatographic techniques are fundamental to this process, allowing for the separation of this compound from other cellular components and related indole (B1671886) derivatives, such as deoxyviolacein (B1140582).

Column chromatography is a widely employed method for the purification of this compound. nih.govnih.gov This technique separates compounds based on their differential adsorption to a stationary phase packed into a column. creative-proteomics.com In the case of this compound purification, silica (B1680970) gel is a commonly used stationary phase. nih.gov The separation is achieved by eluting the mixture with a mobile phase, which is a solvent or a mixture of solvents. creative-proteomics.com The choice of the mobile phase is crucial for effective separation.

One documented method for the separation of this compound and deoxyviolacein utilizes a gradient of ethyl acetate (B1210297) and cyclohexane (B81311) as the mobile phase. nih.govresearchgate.net The process involves a stepwise change in the solvent ratio to selectively elute the two compounds. nih.govresearchgate.net Initially, a ratio of 65:35 (ethyl acetate/cyclohexane) is used to make the pigment bands visible. nih.govresearchgate.net The ratio is then adjusted to 40:60 to achieve a clear separation and recover deoxyviolacein, followed by a final ratio of 80:20 to elute the purified violacein (B1683560). nih.govresearchgate.net Another approach has utilized a solvent system of hexane, chloroform, and methanol (B129727) for fractionation on silica gel columns. american.edu

Thin-layer chromatography (TLC) is another valuable tool in this compound research. tnstate.edu It is often used to monitor the progress of the column chromatography separation and to assess the purity of the collected fractions. nih.gov In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier. The separation occurs as the solvent moves up the plate via capillary action, carrying the sample components at different rates. nih.gov

Table 1: Chromatographic Conditions for this compound Purification

| Technique | Stationary Phase | Mobile Phase (Solvent System) | Purpose |

| Column Chromatography | Silica Gel G60 F254 | Hexane, Chloroform, Methanol | Fractionation of violacein. american.edu |

| Column Chromatography | Silica 60 | Ethyl acetate/Cyclohexane (gradient) | Separation of violacein and deoxyviolacein. nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl acetate/Cyclohexane (various ratios) | Monitoring separation and assessing purity. nih.govtnstate.edu |

Spectroscopic Analytical Techniques for Characterization

Once purified, this compound is subjected to a battery of spectroscopic techniques to confirm its identity and elucidate its structural features. These methods rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure and composition. saylor.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule. For instance, the FTIR spectrum of this compound can help distinguish it from deoxythis compound; the spectrum of this compound shows an O-H stretching band which is absent in that of deoxyviolacein. tnstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H-NMR, provides detailed information about the hydrogen atoms in the molecule, allowing for the determination of its connectivity and stereochemistry. nih.gov The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum are used to map out the structure of the this compound molecule. researchgate.net

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Both low-resolution and high-resolution mass spectrometry have been employed in its study. american.edu High-resolution mass spectrometry can provide a very accurate molecular weight, which helps in determining the molecular formula. american.edu The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. american.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the this compound molecule. tnstate.edu The presence of a chromophore in this compound, which is responsible for its violet color, results in characteristic absorption peaks in the UV-Vis spectrum. tnstate.edu Shifts in the wavelength of maximum absorbance can indicate differences between this compound and its derivatives. tnstate.edu

Raman Spectroscopy provides information about the vibrational modes of the molecule, similar to FTIR, but is based on the inelastic scattering of light. tnstate.edu Differences in the fingerprint region of the Raman spectra can be used to distinguish between different strains producing this compound or to differentiate it from related compounds. tnstate.edu

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Type of Information Obtained | Reference |

| FTIR Spectroscopy | Identification of functional groups (e.g., O-H stretch). tnstate.edu | american.edutnstate.edu |

| ¹H-NMR Spectroscopy | Structural elucidation and connectivity of hydrogen atoms. nih.gov | nih.govresearchgate.net |

| Mass Spectrometry | Molecular weight and elemental composition. american.edu | american.edu |

| UV-Vis Spectroscopy | Electronic transitions and confirmation of chromophore. tnstate.edu | tnstate.edu |

| Raman Spectroscopy | Vibrational modes and fingerprinting. tnstate.edu | tnstate.edu |

Computational Chemistry Approaches (e.g., Quantum Chemical Calculations)

In addition to experimental techniques, computational chemistry provides a theoretical framework for understanding the structure, properties, and reactivity of this compound at the molecular level. rsc.org These in silico methods can complement experimental data and provide insights that are difficult to obtain through laboratory work alone. researchgate.net

Quantum Chemical Calculations , such as those based on Density Functional Theory (DFT), can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of this compound. nih.govresearchgate.net These calculations solve the Schrödinger equation for the molecule, providing fundamental information about its electronic states and energy levels. nih.gov For example, quantum chemical calculations can be used to predict the infrared and Raman spectra of this compound, which can then be compared with experimental spectra to validate the proposed structure. nih.gov

Furthermore, these computational approaches can be used to investigate the molecule's reactivity and potential interactions with biological targets. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, researchers can gain insights into the molecule's electron-donating and accepting capabilities, which are important for understanding its chemical behavior. researchgate.net

Computational methods can also be applied to study reaction mechanisms, such as the biosynthesis of this compound or its degradation pathways. pennylane.ai By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a deeper understanding of the reaction kinetics. pennylane.ai

While specific computational studies focused solely on this compound are not extensively detailed in the provided context, the application of these well-established computational methodologies holds significant promise for advancing our understanding of this complex natural product.

Future Research Trajectories for Violacene

Exploration of Undiscovered Natural Sources

The primary known source of Violacene is the red alga Plocamium violaceum. However, the Plocamium genus is renowned for its rich production of diverse halogenated secondary metabolites, with various species exhibiting different chemotypes and producing distinct sets of compounds depending on their geographical location. For instance, P. violaceum itself can produce alicyclic or acyclic halogenated monoterpenes based on its collection site.

Future research should focus on a more comprehensive exploration of Plocamium species across diverse marine environments, including deep-sea habitats, to identify novel strains or conditions that might yield higher concentrations of this compound or structurally related analogues. Advanced metabolomics and genomic screening techniques could be employed to pinpoint new natural producers or to understand the biosynthetic pathways that lead to this compound's formation, potentially revealing opportunities for enhanced natural production.

Development of Sustainable Synthetic Pathways

The isolation of natural products from their native sources can be challenging and often unsustainable for large-scale production. The initial elucidation of this compound's structure was achieved through methods like X-ray analysis. However, detailed synthetic routes for this compound are not widely reported in the public domain.

Developing sustainable synthetic pathways for this compound is crucial for its future research and potential applications. This would involve exploring green chemistry principles to design efficient, high-yielding, and environmentally benign synthetic routes. Strategies such as diversity-oriented synthesis (DOS), which aims to generate complex molecular scaffolds resembling natural products, could be adapted to create this compound and its derivatives. Furthermore, investigating the potential for biosynthesis or semi-synthesis using genetically engineered microorganisms or enzymatic cascades could offer more sustainable and scalable production methods, reducing reliance on direct extraction from marine algae.

Broadening the Spectrum of Investigated Biological Activities

Halogenated monoterpenes from Plocamium species, including this compound, have demonstrated a range of biological activities such as antifeedant, antimicrobial, insecticidal, antitubercular, and anticancer properties. Specifically, this compound has shown anti-insect activity. Other compounds from Plocamium cartilagineum have exhibited toxicity against Biomphalaria glabrata and Artemia salina, and selective cytotoxic activity against various human tumor cell lines.

Future research should systematically broaden the spectrum of investigated biological activities for this compound. This includes:

Antimicrobial Potential: Further investigation into its activity against a wider range of bacterial, fungal, and viral pathogens, including drug-resistant strains.

Anticancer Properties: Detailed studies on its cytotoxic effects against various cancer cell lines, exploring its potential as a lead compound for oncology.

Ecological Roles: Delving deeper into its role in marine ecosystems, such as its potential as an antifouling agent or a defense mechanism against herbivores and pathogens in its natural environment.

Other Bioactivities: Screening for novel activities such as anti-inflammatory, antioxidant, or neuroprotective effects, given the diverse bioactivities observed in other marine natural products.

Deeper Elucidation of Molecular Mechanisms of Action

A significant gap in the current understanding of this compound is the detailed elucidation of its molecular mechanisms of action. While some general biological effects have been noted for Plocamium-derived compounds, the specific cellular targets and pathways modulated by this compound remain largely unknown.

Future research should prioritize comprehensive studies to uncover how this compound exerts its biological effects at a molecular level. This could involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genomics to identify specific protein or nucleic acid targets that interact with this compound.

Pathway Analysis: Utilizing transcriptomics, metabolomics, and advanced cell biology assays to understand the signaling pathways and cellular processes affected by this compound treatment.

Structural Biology: Determining the co-crystal structures of this compound with its identified targets to gain atomic-level insights into their interactions, which is crucial for rational drug design.

Design and Synthesis of Novel this compound Analogues with Enhanced Bioactivity

The inherent complexity and halogenation patterns of this compound make it an intriguing scaffold for medicinal chemistry. Given the limited direct information on this compound's specific bioactivity, the design and synthesis of novel analogues represent a critical future research direction.

This area of research would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound analogues with systematic modifications to its core structure, halogenation pattern, and functional groups. These analogues would then be tested for their biological activities to establish clear SARs, identifying key pharmacophores responsible for observed effects.

Bioactivity Enhancement: Designing analogues aimed at improving potency, selectivity, and bioavailability, while potentially reducing any undesirable effects. This could involve incorporating elements that enhance membrane permeability or target specificity.

Computational Chemistry: Utilizing molecular modeling, in silico screening, and quantitative structure-activity relationship (QSAR) approaches to predict the activity of potential analogues and guide synthetic efforts, thereby accelerating the discovery process.

These future research trajectories for this compound hold the potential to unlock its full therapeutic and industrial promise, moving beyond its initial characterization as a fascinating marine natural product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.